Ethyl 7-hydroxybenzo[b]thiophene-5-carboxylate is a chemical compound characterized by its molecular formula and a molecular weight of 222.26 g/mol. This compound belongs to the class of benzo[b]thiophene derivatives, which are known for their diverse biological activities and potential applications in medicinal chemistry. Ethyl 7-hydroxybenzo[b]thiophene-5-carboxylate is primarily used as a building block in organic synthesis and has been investigated for its antimicrobial, antioxidant, and anticancer properties.
The synthesis of Ethyl 7-hydroxybenzo[b]thiophene-5-carboxylate typically employs the Gewald reaction, a well-established method for creating thiophene derivatives. This reaction involves the condensation of a ketone with a cyanoacetamide in the presence of elemental sulfur and a base. The general procedure includes:
Ethyl 7-hydroxybenzo[b]thiophene-5-carboxylate features a distinctive molecular structure that can be described as follows:
Ethyl 7-hydroxybenzo[b]thiophene-5-carboxylate can participate in various chemical reactions due to its functional groups:
The mechanism of action for Ethyl 7-hydroxybenzo[b]thiophene-5-carboxylate involves its interaction with specific biological targets:
The physical and chemical properties of Ethyl 7-hydroxybenzo[b]thiophene-5-carboxylate contribute to its utility in research:
Ethyl 7-hydroxybenzo[b]thiophene-5-carboxylate has several scientific applications:
The benzo[b]thiophene core represents a privileged scaffold in heterocyclic chemistry, extensively employed in pharmaceutical development and advanced material design. This bicyclic system combines the electronic properties of thiophene with the stability of a fused benzene ring, enabling unique interactions with biological targets and conferring desirable optoelectronic characteristics. In medicinal chemistry, benzo[b]thiophene derivatives exhibit diverse bioactivities, including kinase inhibition and antimicrobial effects, primarily due to their ability to engage in π-π stacking and dipole-dipole interactions within enzyme binding pockets [2] [8]. Materials science leverages the scaffold's electron-transport capabilities and planar conformation for organic semiconductors, luminescent compounds, and photovoltaic materials. The sulfur atom enhances intermolecular interactions crucial for charge transport in thin-film transistors, while the aromatic system provides thermal stability exceeding 300°C in many derivatives [8].
Ethyl 7-hydroxybenzo[b]thiophene-5-carboxylate (CAS: 831222-72-1) features strategically positioned functional groups that synergistically enhance its synthetic utility. The 7-hydroxy group serves dual roles: as a strong hydrogen bond donor/acceptor for supramolecular assembly and as an electrophilic activation site for regioselective functionalization (e.g., O-alkylation, glycosylation). Concurrently, the 5-carboxylate ester provides both steric directionality and chemical versatility. The ethyl ester moiety balances reactivity and stability, permitting hydrolysis to carboxylic acids or transesterification while maintaining sufficient lipophilicity (predicted logP ≈ 2.37) for organic solubility [4] [5] [8]. Molecular modeling indicates these substituents adopt a coplanar orientation with the heterocyclic core, facilitating conjugation extension – a critical feature for photosensitizers and fluorescent probes.
This compound serves as a linchpin intermediate in complex molecule synthesis, evidenced by its commercial availability from specialty chemical suppliers despite being temporarily out of stock at major vendors [1] [4]. Its synthetic value derives from orthogonal reactivity: the phenolic hydroxyl undergoes Mitsunobu reactions or etherification without disturbing the ester, while the ester withstands electrophilic aromatic substitution at electron-rich positions. Significant applications include:
Current research prioritizes four objectives:
Table 1: Key Identifiers of Ethyl 7-hydroxybenzo[b]thiophene-5-carboxylate
| Property | Value | Source |
|---|---|---|
| CAS Registry Number | 831222-72-1 | [1] [4] |
| Molecular Formula | C₁₁H₁₀O₃S | [1] [4] |
| Molecular Weight | 222.26 g/mol | [1] |
| Purity Specification | ≥95% | [4] |
| Storage Conditions | Room temperature, sealed | [4] [5] |
| SMILES String | O=C(C1=CC(O)=C2C(C=CS2)=C1)OCC | [1] |
Table 2: Comparison of Benzo[b]thiophene Carboxylate Derivatives
| Derivative | CAS Number | Molecular Formula | Key Applications | |
|---|---|---|---|---|
| Ethyl benzo[b]thiophene-5-carboxylate | Not provided | C₁₁H₁₀O₂S | Polymer synthesis | [8] |
| Ethyl benzo[b]thiophene-7-carboxylate | 959632-57-6 | C₁₁H₁₀O₂S | Organic electronics intermediate | [7] |
| Ethyl 7-hydroxy-3-methylbenzo[b]thiophene-5-carboxylate | Not specified | C₁₂H₁₂O₃S | Sterically modified ligands | [3] |
| Ethyl 2-amino-7-hydroxybenzo[b]thiophene-3-carboxylate | 845521-03-1 | C₁₁H₁₁NO₃S | Antibacterial agent precursor | [5] |
CAS No.: 23289-02-3
CAS No.: 104332-28-7
CAS No.: 1976-85-8
CAS No.: 107372-98-5
CAS No.: 4300-27-0
CAS No.: 142674-35-9